3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
Compounds like “3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
Esters can be synthesized via an esterification process. For example, isoamyl acetate (also known as isopentyl acetate) can be synthesized via an esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst .Molecular Structure Analysis
The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) where ‘R’ and ‘R’ represent any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a variety of reactions including hydrolysis, reduction, and Grignard reactions. In the presence of water and an acid or base, esters can be hydrolyzed back into their alcohol and carboxylic acid components .Physical And Chemical Properties Analysis
Esters have distinct physical and chemical properties. They are often characterized by pleasant odors and are commonly used in food flavorings and fragrances . The physical and chemical properties of a specific ester depend on its molecular structure .Scientific Research Applications
- Bmim acetate can efficiently dissolve lignocellulose, a critical step in biomass processing. However, prolonged treatment at elevated temperatures can lead to partial degradation of ILs .
- Bmim acetate has been explored for its potential in removing sulfur compounds from fuels. In extractive desulfurization experiments, it effectively interacts with model fuel to reduce sulfur content .
- Bmim acetate plays a role in the synthesis of indole derivatives. For instance, it can be used in cyclization reactions to yield indole compounds, which are prevalent moieties in various organic molecules .
Green Biorefining Technologies
Extractive Desulfurization
Synthesis of Indole Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
The study of esters and their derivatives continues to be a vibrant field in organic chemistry. They are important in a wide range of applications from synthetic chemistry to biochemistry. Future research may focus on developing new synthesis methods, exploring their reactivity, and finding new applications .
properties
IUPAC Name |
3-(3-methylbutyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)5-6-16-12(17)10-4-3-9(13(18)19)7-11(10)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKVMGNAKKEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid |
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